A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physical properties is fundamental. These properties dictate its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and formulation development to bioavailability and stability. This guide provides an in-depth analysis of the key physical characteristics of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, complete with detailed experimental protocols for their determination, insights into the rationale behind these methods, and guidance on the interpretation of the resulting data.
Core Physical Properties
A summary of the core physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is presented below. These values are essential for the initial characterization and handling of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| CAS Number | 16154-71-5 | [2] |
| Melting Point | 101-103 °C | [3] |
| Boiling Point | 180 °C at 6 Torr | [4] |
| Predicted Density | 1.073 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 7.89 ± 0.42 | [4] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. The rationale behind the choice of methods and critical steps is elucidated to ensure robust and reproducible data generation.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. For 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a sharp melting range is expected for a highly pure sample. The internationally recognized OECD Guideline 102 provides a framework for this determination.[5][6]
Methodology: Capillary Method
This is the most common and reliable method for determining the melting point of a crystalline solid.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample by tapping the bottom of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Utilize a calibrated digital melting point apparatus.
-
Insert the capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.
-
Causality and Insights:
-
Purity: A broad melting range (greater than 2 °C) suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
-
Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a solid at room temperature with a relatively high boiling point, determination at atmospheric pressure may lead to decomposition. The reported boiling point is at reduced pressure (180 °C at 6 Torr). The OECD Guideline 103 outlines standard methods for boiling point determination.[7][8][9]
Methodology: Distillation Method at Reduced Pressure
This method is suitable for determining the boiling point of thermally sensitive compounds.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Place a small amount of the sample (e-g., 2-3 g) and a boiling chip or a magnetic stir bar in the distillation flask.
-
Ensure all joints are properly sealed.
-
-
Measurement:
-
Gradually reduce the pressure in the system to the desired level (e.g., 6 Torr).
-
Begin heating the distillation flask gently.
-
Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Causality and Insights:
-
Reduced Pressure: Lowering the pressure reduces the temperature required for the vapor pressure of the liquid to equal the external pressure, thus preventing thermal decomposition.
-
Boiling Chips/Stirring: These prevent bumping and ensure smooth boiling, leading to a more accurate temperature reading.
Caption: Workflow for Boiling Point Determination at Reduced Pressure.
Solubility Determination
Solubility is a critical parameter for drug development, impacting formulation, administration routes, and bioavailability. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10][11][12][13][14]
Methodology: Shake-Flask Method
This method determines the thermodynamic solubility of a compound in a given solvent.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-Methyl-4-(4-methylpiperazin-1-yl)aniline to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate). The presence of undissolved solid is crucial.
-
Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-72 hours to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is required for accurate quantification.
-
Causality and Insights:
-
Equilibrium: The extended shaking period ensures that the system reaches a state of equilibrium, where the rate of dissolution equals the rate of precipitation, providing the true thermodynamic solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.
-
Solvent Selection: A range of solvents with varying polarities should be tested to build a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.[15][16]
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group on the aniline ring, the protons of the piperazine ring, and the N-methyl group of the piperazine. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the piperazine substituent.
-
¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, the methyl carbon on the aniline ring, the carbons of the piperazine ring, and the N-methyl carbon. The chemical shifts of the aromatic carbons will provide information about the electronic effects of the substituents.[17]
-
FT-IR: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations.[18][19]
-
Mass Spectrometry: According to the nitrogen rule, the molecular ion peak (M⁺) is expected at an odd m/z value, consistent with the molecular weight of 205.30. Fragmentation patterns will likely involve cleavage of the piperazine ring and loss of small neutral molecules.[20]
Stability, Storage, and Handling
Substituted anilines and piperazines can be susceptible to degradation, particularly through oxidation and light-catalyzed reactions.[21][22][23][24][25]
-
Stability: Long-term stability should be assessed under various conditions (temperature, humidity, light) as per ICH guidelines. Potential degradation products should be identified and quantified.
-
Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[26][27]
-
Handling: Due to the potential toxicity of aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[28][29][30] Handling should be carried out in a well-ventilated fume hood.
Conclusion
A comprehensive understanding of the physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a prerequisite for its successful development as a potential therapeutic agent. The experimental protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reproducible data. Adherence to standardized methodologies, such as those outlined by the OECD, and careful consideration of the nuances of each experimental technique will ensure a solid foundation for further preclinical and clinical development.
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